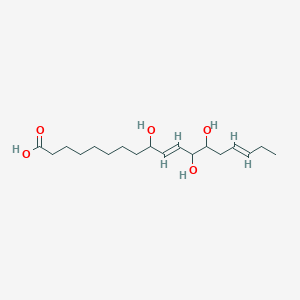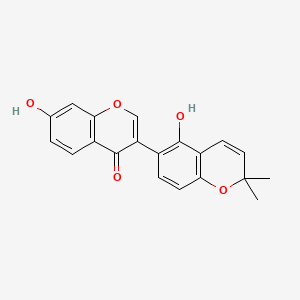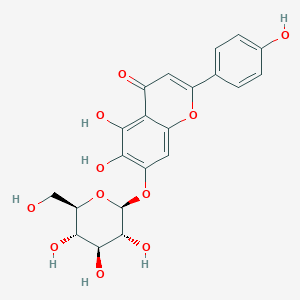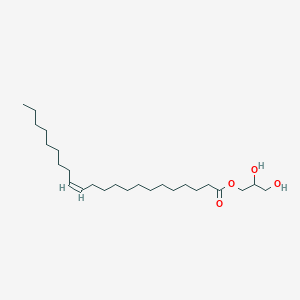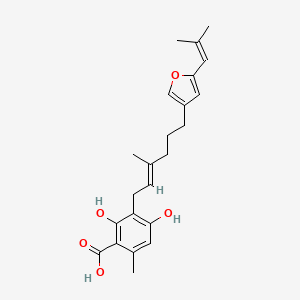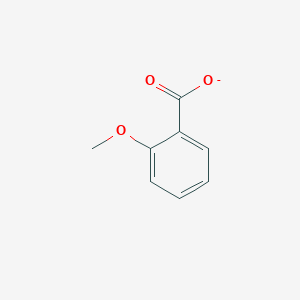
2-Methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybenzoate, also known as methyl this compound, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where a methoxy group is attached to the benzene ring. This compound is commonly used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. Another method involves the reaction of sodium anisate with dimethyl sulfate in the presence of methanol . Additionally, FeCl2 catalyzed cross-coupling reactions between methyl this compound and diphenylmethane have been investigated .
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of anisic acid with methanol. This process involves heating the reactants under reflux conditions in the presence of an acid catalyst, such as sulfuric acid, to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxybenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in pest control applications, it acts as a repellent by interfering with the sensory receptors of insects, thereby deterring them from the treated area . In pharmaceutical applications, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .
Comparación Con Compuestos Similares
2-Methoxybenzoate can be compared with other similar compounds such as:
Methyl p-anisate: Similar in structure but with the methoxy group in the para position.
Methyl salicylate: Contains a hydroxyl group instead of a methoxy group.
Ethyl p-anisate: Similar to methyl p-anisate but with an ethyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its methoxy group in the ortho position relative to the ester group influences its reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C8H7O3- |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-methoxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
Clave InChI |
ILUJQPXNXACGAN-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1C(=O)[O-] |
Sinónimos |
2-methoxybenzoate 2-methoxybenzoic acid 2-methoxybenzoic acid, sodium salt o-anisic acid o-methoxybenzoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)
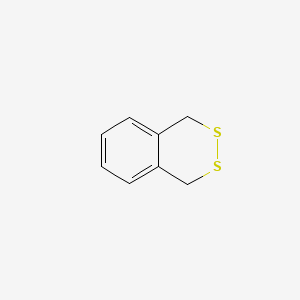
![(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1232812.png)
![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
![1-acetyl-N-[3-(N-ethyl-3-methylanilino)propyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1232816.png)
